![molecular formula C10H20ClNO3 B1397244 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride CAS No. 1219949-57-1](/img/structure/B1397244.png)
2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Overview
Description
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is C10H20ClNO3. The structure includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Analgesic and Anti-inflammatory Research
Piperidine derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results compared to standard drugs like indomethacin .
Synthesis of Novel Compounds
Piperidine derivatives are used in the synthesis of various novel compounds, potentially leading to new treatments or drugs .
Material Science
Some piperidine derivatives have been characterized using greener deep eutectic solvent media, indicating their relevance in material science research .
For more specific applications related to 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride , further detailed research would be required, possibly through scientific databases or direct contact with suppliers like Smolecule or VWR , which may provide additional resources or data sheets on this compound.
properties
IUPAC Name |
2-piperidin-4-ylethyl 2-methoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZVVZAQUUBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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